2,2-Dibromo-2-cyanoacetamide

描述

Historical Context and Evolution of DBNPA Research

2,2-Dibromo-2-cyanoacetamide, commonly known by the acronym DBNPA, is a biocide with a history that dates back to its first documented synthesis in 1896 by Bernhard Conrad Hesse. wikipedia.org However, its practical applications as a fungicide for seeds and plants were not explored until nearly half a century later, in 1947. wikipedia.org Despite this early use, the full scope of its potent antimicrobial properties remained largely unrecognized.

The 1970s marked a significant turning point in the research and application of DBNPA. During this period, its effectiveness in controlling microbial contamination in industrial settings garnered considerable attention. wikipedia.org This led to its widespread adoption as a slimicide in papermaking systems, for treating cooling water, and in other industrial processes susceptible to biofouling. wikipedia.org The demonstrated biocidal efficacy of DBNPA culminated in its official registration as a pesticide in the United States in 1972. wikipedia.org

Initially, research focused on its utility in low organic-load industrial process fluids. researchgate.net Traditional formulations of DBNPA, typically a 20% active solution in a water and polyethylene (B3416737) glycol blend, had limitations in certain applications due to a short half-life, particularly at a pH greater than 8.0. researchgate.net This prompted further research and the development of alternative formulations, such as time-release tablets, which were approved for use in metalworking fluids in the late 1990s. researchgate.net

The evolution of DBNPA research has been driven by the need for effective, fast-acting, and non-persistent antimicrobial agents in a variety of industrial processes. wikipedia.org Its chemical properties, characterized by rapid degradation, have made it a favorable option where long-term environmental persistence is a concern. researchgate.net

Academic Significance of DBNPA in Antimicrobial and Industrial Science

The academic significance of DBNPA is rooted in its broad-spectrum antimicrobial activity and its utility across numerous industrial applications. wikipedia.orgresearchgate.net It is recognized for its rapid rate of kill at relatively low concentrations against a wide range of microorganisms, including bacteria, algae, and fungi. wikipedia.orgresearchgate.net

In industrial water treatment , DBNPA is extensively used to control the growth of bacteria, algae, and slime in circulating cooling water systems and oilfield water injection systems. wikipedia.org Its application helps to prevent biofouling, which can impede the efficiency of industrial equipment. wikipedia.orgresearchgate.net The paper industry also relies on DBNPA as a slime remover and preservative to maintain the quality of its products and the cleanliness of its machinery. wikipedia.org

The compound's utility extends to the preservation of various industrial products. It is incorporated into paints, glues, coatings, waxes, inks, detergents, and resins to prevent microbial degradation. wikipedia.org In the oil and gas industry , DBNPA plays a crucial role in controlling microbial growth in drilling fluids and for pipeline protection, thereby mitigating microbially induced corrosion. dataintelo.com

A significant area of contemporary academic interest is the potential for DBNPA to serve as an alternative to antibiotics in industrial fermentation processes, particularly in bioethanol production . wikipedia.orgwalshmedicalmedia.comnih.gov Research has shown that DBNPA can effectively control lactic acid-producing bacteria that can contaminate the fermentation process and reduce ethanol (B145695) yields. walshmedicalmedia.com A key advantage highlighted in academic studies is that DBNPA breaks down rapidly and does not persist in the final co-products, such as dried distiller's grains with solubles (DDGS) used for animal feed. nih.gov This addresses concerns about antibiotic residues entering the food chain and contributing to antimicrobial resistance. nih.gov

Furthermore, academic investigations into the mechanisms of microbial resistance to DBNPA are ongoing. Studies have explored how bacteria like Escherichia coli can develop resistance, with findings suggesting the involvement of efflux pumps. nih.gov Understanding these resistance mechanisms is crucial for the sustainable use of this biocide.

The table below summarizes the key industrial applications of DBNPA as documented in academic and scientific literature.

| Industry | Application | Purpose |

| Water Treatment | Algicide, Bactericide, Fungicide | Control of microbial growth in cooling towers, industrial process fluids, and municipal water landscapes. wikipedia.orgresearchgate.netoup.com |

| Pulp and Paper | Slimicide, Preservative | Prevention of biofouling in machinery and preservation of paper products, glues, and coatings. wikipedia.org |

| Oil and Gas | Biocide | Control of microbial growth in drilling fluids, enhanced oil recovery systems, and pipeline protection to prevent corrosion. wikipedia.orgdataintelo.com |

| Bioethanol Production | Antimicrobial Agent | Alternative to antibiotics for controlling bacterial contamination in fermentation processes. wikipedia.orgwalshmedicalmedia.comnih.gov |

| Metalworking | Antimicrobial Agent | Prevention of microbial contamination in metalworking fluids. researchgate.net |

Current Research Landscape and Future Directions for DBNPA Studies

The current research landscape for DBNPA is multifaceted, extending beyond its traditional role as an industrial biocide. A significant focus of ongoing research is its application in bioethanol fermentation as a replacement for antibiotics, which could help mitigate the development of antibiotic-resistant bacteria. wikipedia.orgnih.gov Studies are actively investigating its efficacy against various contaminating bacteria in fermentation matrices and its degradation profile to ensure it does not persist in the final products. walshmedicalmedia.comnih.govresearchgate.net

Another critical area of research is the environmental fate and impact of DBNPA. While its rapid degradation is a key advantage, studies are examining its toxicity to aquatic organisms to conduct thorough ecological risk assessments. oup.comnih.gov For instance, research using zebrafish has highlighted the compound's toxicity, emphasizing the need to understand its environmental concentrations and effects. nih.gov Future studies will likely continue to refine these risk assessments to ensure the safe and sustainable use of DBNPA.

The mechanisms of microbial resistance to DBNPA are also a key topic of investigation. nih.gov Research into how microorganisms, such as E. coli, develop resistance through mechanisms like efflux pumps provides valuable insights for managing and potentially overcoming resistance in industrial settings. nih.gov Future research may focus on developing strategies to counteract these resistance mechanisms or on the synergistic effects of DBNPA with other antimicrobial agents.

Furthermore, research is exploring novel applications and formulations of DBNPA. This includes the development of more stable or targeted delivery systems to enhance its efficacy and minimize its environmental impact. researchgate.net There is also interest in its use for biofouling control in advanced systems like spiral wound membranes, although its effectiveness on established biofilms is a subject of ongoing study. researchgate.net

The table below outlines the primary areas of current and future research for DBNPA.

| Research Area | Focus | Key Objectives |

| Antibiotic Alternative | Use in bioethanol fermentation. wikipedia.orgwalshmedicalmedia.comnih.gov | To reduce antibiotic use in industrial processes and combat antimicrobial resistance. |

| Environmental Impact | Ecological risk assessment and aquatic toxicity. oup.comnih.gov | To ensure the environmentally safe application of DBNPA by understanding its effects on ecosystems. |

| Microbial Resistance | Mechanisms of resistance in bacteria. nih.gov | To develop strategies for managing and overcoming microbial resistance to DBNPA. |

| Novel Formulations & Applications | Development of new delivery systems and use in advanced technologies. researchgate.netresearchgate.net | To improve the efficacy, stability, and targeted application of DBNPA while minimizing environmental exposure. |

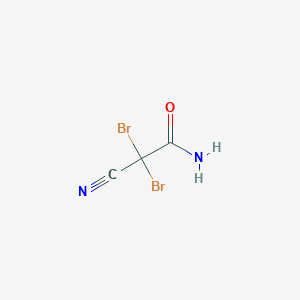

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dibromo-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032361 | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor., White solid; [HSDB] Colorless to yellow liquid with a moldy pungent odor; [CAMEO] White powder; [MSDSonline], Solid | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 190 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 g/100 mL (15,000 mg/L), In acetone, 35 g/100 mL; in ethanol, 25 g/100mL, 0.82 mg/L @ 25 °C (exp) | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0009 [mmHg], 9.0X10-4 mm Hg at 25 °C | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to "off white" crystalline solid | |

CAS No. |

10222-01-2 | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10222-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIBROMO-2-CYANOACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dibromo-2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOCYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N51QGL6MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 to 126 °C, 126 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Dibromo 2 Cyanoacetamide

Conventional Synthesis Routes and Academic Advancements

Traditional methods for DBNPA synthesis are well-documented, with ongoing academic research focused on refining these established processes for better outcomes.

Synthesis from Cyanoacetamide and Bromine

The most conventional method for preparing 2,2-Dibromo-2-cyanoacetamide involves the direct bromination of cyanoacetamide using elemental bromine. santos.comgoogle.com This reaction is typically conducted in an aqueous solution. The process is characterized by an acid-catalyzed reaction between cyanoacetamide and bromine. google.com A significant challenge in this synthesis is the concurrent production of hydrobromic acid (HBr) as a by-product, which can lead to product degradation through hydrolysis if its concentration becomes too high. google.com To maintain economical production, the reaction temperature is generally kept below 40°C to minimize hydrolysis. google.com The yield of DBNPA from this method can be high, with some patented processes reporting yields of up to 99.6%. patsnap.com The reaction solvent is a crucial component, with polyethylene (B3416737) glycol sometimes used due to its ability to effectively dissolve both reactants and products. wikipedia.org

Alternative Precursors and Catalysts in DBNPA Synthesis

Research has explored various alternative precursors and catalysts to optimize DBNPA synthesis. While cyanoacetamide is the primary starting material, it can be synthesized in-situ from alkyl a-cyanoacetate via ammonolysis in a glycol medium. google.com This integrated approach avoids the difficult handling of solid cyanoacetamide. google.com

| Reactant/Catalyst | Role in Synthesis | Key Findings/Conditions | Reference |

| Cyanoacetamide (CA) | Primary precursor | Can be formed in-situ from alkyl a-cyanoacetate and ammonia. | google.com |

| Bromine (Br₂) | Brominating agent | Reacts with cyanoacetamide in an acid-catalyzed process. | google.com |

| Sodium Bromate (B103136) (NaBrO₃) | Oxidizing Agent | Oxidizes by-product HBr to regenerate bromine for the reaction. | google.comgoogle.com |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | An alternative to bromate for regenerating bromine from HBr. | epo.org |

| Polyethylene Glycol | Solvent | Effectively dissolves both reactants and products. | wikipedia.org |

Oxidation-Bromination Reactions in DBNPA Production

To circumvent the direct use of elemental bromine and improve atom economy, oxidation-bromination reactions have been developed for DBNPA production.

Role of Chlorine and Alkali Bromide in DBNPA Synthesis

An important industrial synthesis method involves using an alkali bromide, such as sodium bromide, as the bromine source and an oxidizing agent like chlorine to generate bromine in-situ. google.comatamanchemicals.com In this process, chlorine is passed through an aqueous solution containing cyanoacetamide and the alkali bromide. google.com The chlorine oxidizes the bromide ions to bromine, which then reacts with the cyanoacetamide to form DBNPA. google.com This method is advantageous as it allows for the use of industrial alkali bromide mother liquors as a raw material. google.com The reaction conditions are considered mild, with temperatures ranging from 10-80°C, and the process is relatively simple to control. google.com

By-product Management and Bromine Utilization Efficiency in Synthetic Pathways

Efficient management of by-products and high bromine utilization are critical for the economic and environmental viability of DBNPA synthesis. In the conventional synthesis, the by-product hydrobromic acid can be oxidized back to bromine using agents like sodium bromate or hydrogen peroxide, which allows the reaction solution to be recycled, thus avoiding waste disposal issues and increasing the product yield. google.comepo.org

In the oxidation-bromination method using chlorine and an alkali bromide, the primary by-product is an alkali chloride wastewater. google.com This process inherently improves bromine utilization by using bromide from industrial waste streams. google.com However, the formation of other by-products can occur. For instance, DBNPA can degrade through hydrolysis, especially at higher pH, to form compounds like dibromoacetonitrile (B109444) (DBAN) and dibromoacetic acid. wikipedia.orgacs.org The presence of organic materials can lead to a different degradation pathway, forming monobromonitrilopropionamide (MBNPA). atamanchemicals.com Careful control over reaction conditions such as pH and temperature is crucial to minimize the formation of these degradation products. wikipedia.orggoogle.com

| Synthetic Pathway | Primary By-products | Management/Efficiency Strategy | Reference |

| Conventional (CA + Br₂) | Hydrobromic Acid (HBr) | Oxidation of HBr to Br₂ using NaBrO₃ or H₂O₂ and recycling the reaction solution. | google.comepo.org |

| Oxidation-Bromination (CA + NaBr + Cl₂) | Alkali Chloride wastewater | Utilizes industrial bromide mother liquor, improving overall bromine atom economy. | google.com |

| Both Pathways | Degradation Products (e.g., DBAN, MBNPA) | Strict control of pH and temperature during synthesis and storage. | wikipedia.orgatamanchemicals.com |

Novel Synthetic Approaches and Green Chemistry Principles in DBNPA Manufacturing

In recent years, there has been a growing focus on developing more sustainable and environmentally friendly methods for chemical manufacturing, including for DBNPA. The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One approach that aligns with green chemistry is the use of hydrogen peroxide as an oxidizing agent to regenerate bromine from hydrobromic acid, as water is the only by-product of the oxidation step. epo.org This is an improvement over using sodium bromate, which introduces additional salts into the system. Another key aspect is the development of stable formulations of DBNPA to reduce degradation during storage. For example, creating a dispersion of DBNPA in a viscosified brine has been shown to significantly reduce hydrolysis compared to aqueous solutions. google.com

Furthermore, research into the degradation pathways of DBNPA is crucial for understanding its environmental impact. asm.orgresearchgate.net While DBNPA is known for its rapid degradation, some of its by-products can be more persistent. asm.org Future research in green manufacturing of DBNPA will likely focus on developing catalytic systems that are highly selective, operate under mild conditions, and can be easily recovered and reused, as well as designing processes that minimize the formation of any toxic or persistent by-products. The use of ethylenediamine (B42938) as a catalyst and nitrogen precursor in related polymer synthesis suggests potential for exploring novel catalytic routes in amide production. researchgate.net

Mechanisms of Action of 2,2 Dibromo 2 Cyanoacetamide in Microbial Systems

Electrophilic Reactivity and Cellular Targeting in Microorganisms

The molecular structure of DBNPA, featuring two bromine atoms and a cyano group attached to a central carbon, creates an electron-deficient core that is highly susceptible to nucleophilic attack. wikipedia.org This inherent reactivity is the cornerstone of its biocidal action, allowing it to readily interact with and modify crucial biomolecules within microbial cells.

The primary mechanism of DBNPA's antimicrobial activity involves its rapid reaction with intracellular sulfur-containing nucleophiles, most notably the thiol groups (-SH) of molecules like glutathione (B108866) and the amino acid cysteine. DBNPA's electrophilic bromine atoms are readily attacked by the sulfur in these molecules, leading to the formation of covalent bonds. wikipedia.org This reaction effectively neutralizes the protective functions of glutathione, a key antioxidant, and disrupts the structural and functional integrity of proteins containing cysteine residues. The irreversible nature of this interaction leads to a swift cessation of essential cellular processes.

By targeting and covalently modifying sulfur-containing groups, DBNPA effectively inactivates a wide array of enzymes that are critical for cellular metabolism. wikipedia.orgecocaretech.com Many enzymes rely on cysteine residues for their catalytic activity and structural stability. The reaction with DBNPA alters the three-dimensional structure of these proteins, rendering them non-functional. This widespread enzyme inhibition disrupts numerous essential cellular processes, including energy production and the transport of substances across the cell membrane, ultimately leading to a rapid collapse of cellular function and death. ecocaretech.com

Impact on Cellular Metabolism and Redox Homeostasis

DBNPA's interaction with key cellular components has a profound impact on microbial metabolism and the delicate balance of oxidation and reduction (redox) within the cell. The inactivation of enzymes involved in metabolic pathways disrupts the normal flow of energy and building blocks necessary for survival. wikipedia.orgecocaretech.com Furthermore, by depleting the cell's pool of crucial antioxidants like glutathione, DBNPA compromises the microorganism's ability to counteract oxidative stress. This disruption of redox homeostasis leads to an accumulation of reactive oxygen species, causing widespread damage to cellular structures and contributing to the rapid demise of the microorganism. sinobiochemistry.com

Mechanisms of Antimicrobial Efficacy Against Diverse Microbial Taxa

DBNPA exhibits a broad spectrum of antimicrobial activity, effectively controlling the growth of bacteria, fungi, and algae in various industrial and environmental settings. wikipedia.orgirowater.comnbinno.com Its fast-acting nature makes it particularly effective in preventing the formation of biofilms, which are complex communities of microorganisms that can cause significant operational problems.

DBNPA is a potent bactericide with demonstrated efficacy against a range of pathogenic and nuisance bacteria. wikipedia.org Notably, it is effective in controlling Legionella pneumophila, the causative agent of Legionnaires' disease, in water systems. irowater.comelsevierpure.comresearchgate.net Studies have shown that DBNPA can achieve significant reductions in Legionella populations at relatively low concentrations. irowater.comelsevierpure.com Research on Pseudomonas fluorescens has revealed that DBNPA interferes with key metabolic components without causing significant damage to the cell membrane. nih.gov It is also effective against coliform bacteria such as Escherichia coli. ecocaretech.com The rapid killing mechanism of DBNPA, often within minutes of contact, is a key factor in its bactericidal effectiveness. ecocaretech.com

| Bacterium | Observed Effect | Reference |

|---|---|---|

| Legionella pneumophila | 99.9% reduction within 10 minutes at 5 mg/L in cooling water systems. | wikipedia.org |

| Legionella pneumophila | 2-5 mg/L can reduce populations by 5-6 logs within 3 hours. | irowater.com |

| Pseudomonas fluorescens | A 6.3-log10 reduction in culturability within 30 minutes at 10 mg/L. | nih.gov |

In addition to its bactericidal properties, DBNPA is also an effective fungicide and algaecide. wikipedia.orgirowater.com It is widely used in industrial settings to prevent the growth of fungi and algae in systems such as cooling towers, paper mills, and as a preservative in various formulations like paints and coatings. wikipedia.orgsinobiochemistry.com The same fundamental mechanism of action, the disruption of essential cellular processes through reaction with sulfur-containing molecules, is responsible for its efficacy against these eukaryotic microorganisms. sinobiochemistry.com

Efficacy in Biofilm Control and Prevention

2,2-Dibromo-2-cyanoacetamide (DBNPA) is recognized for its significant efficacy in controlling and preventing the formation of biofilms in various industrial systems. nbinno.com Biofilms are complex communities of microorganisms attached to surfaces, which can lead to operational issues such as reduced efficiency in heat exchangers and water flow, as well as equipment corrosion. nbinno.com DBNPA's utility lies in its rapid, non-oxidizing biocidal action that disrupts microbial cellular functions. wikipedia.org

Research demonstrates that DBNPA is particularly effective as a preventative measure. Studies have shown that a continuous, low-level application of DBNPA can successfully prevent the accumulation of biomass and the associated increase in pressure drop in membrane systems, indicating its ability to manage biofouling before it becomes established. researchgate.net For instance, it has been shown to prevent biofilm formation but is less effective at removing biofilms that are already present. researchgate.net This suggests that DBNPA is most effective when used on new or thoroughly cleaned systems to prevent the initial stages of biofilm attachment and growth. researchgate.net

DBNPA has demonstrated effectiveness against a wide range of microorganisms within biofilms, including bacteria, fungi, and algae. cneasychem.com Its efficacy has been specifically noted against problematic bacteria such as Legionella. One study highlighted that 10mg/L of DBNPA could completely kill Legionella within biofilms in 12 hours. However, some studies indicate that DBNPA may not effectively penetrate the extracellular polymeric substances (EPS) that protect the microorganisms within a mature biofilm. researchgate.net This limitation underscores its primary role as a preventative agent rather than a curative one for established biofouling. researchgate.netresearchgate.net

Interestingly, the method of microbial inactivation by DBNPA can influence subsequent biofilm formation. A 2024 study found that inoculums containing Pseudomonas fluorescens cells killed by DBNPA led to the formation of more metabolically active and thicker biofilms compared to those formed in the presence of cells killed by the biocide benzalkonium chloride (BAC). nih.gov This suggests that the cellular debris from DBNPA-treated microbes may serve as a nutrient source or a structural scaffold for surviving or newly introduced bacteria, impacting the design of disinfection strategies. nih.gov

Table 1: Summary of Research Findings on DBNPA Efficacy in Biofilm Control

Acquired Microbial Resistance to DBNPA

While DBNPA is a potent, fast-acting biocide, studies have shown that microorganisms can develop acquired resistance, particularly when exposed to sub-inhibitory (sub-MIC) concentrations. nih.govasm.org Research involving Escherichia coli demonstrated that the bacterium could rapidly develop resistance to DBNPA. asm.org In an experimental evolution study, the Minimum Inhibitory Concentration (MIC) for a DBNPA-adapted E. coli strain increased by a factor of 27 after just 10 transfers in media containing low concentrations of the biocide. asm.org This rapid adaptation highlights the potential for reduced efficacy in environments where DBNPA concentrations may fall below lethal levels. nih.govasm.org

Role of Efflux Pumps in Resistance Mechanisms

A primary mechanism implicated in acquired resistance to DBNPA is the action of multidrug efflux pumps. nih.govmtu.edu These are membrane proteins that actively transport toxic substances, including biocides and antibiotics, out of the bacterial cell. nih.govfrontiersin.org By expelling DBNPA before it can reach its intracellular targets, these pumps reduce its effective concentration within the cell, allowing the microorganism to survive and proliferate. frontiersin.org

Studies have confirmed that the expression of efflux pumps plays a crucial role in resistance to DBNPA. nih.govasm.orgasm.org In adapted strains of E. coli, an increased expression of these pumps was directly associated with the observed resistance. nih.govasm.org Efflux systems are a common defense mechanism bacteria employ to resist various toxic compounds, including other biocides like glutaraldehyde (B144438) and quaternary ammonium (B1175870) compounds (QACs). asm.org The involvement of these pumps suggests a broad-spectrum resistance mechanism rather than one specific to DBNPA's chemical structure. nih.govmtu.edu

Genetic Basis of DBNPA Resistance

The development of resistance to DBNPA is rooted in genetic mutations. nih.govmtu.edu Whole-genome sequencing of DBNPA-resistant E. coli strains has revealed that multiple mutations occur in the adapted bacteria. asm.orgasm.org These mutations are linked to the overexpression of efflux pumps and have also been identified in other genes, such as those related to flagellar production. mtu.edu

Bacterial resistance can arise from mutations in chromosomal DNA that alter existing proteins or through the acquisition of new genetic material via horizontal gene transfer (e.g., plasmids, transposons). mdpi.comfrontiersin.org In the case of DBNPA, the evidence points toward mutational adaptation that enhances the expression or efficiency of intrinsic defense systems like efflux pumps. nih.govmtu.edu This genetic plasticity allows bacterial populations to respond and adapt to the selective pressure exerted by the biocide. mdpi.com

Comparative Analysis of Resistance Mechanisms with Other Antimicrobials

The mechanisms of resistance to DBNPA share both similarities and differences with those of other antimicrobials.

DBNPA vs. Silver Nanoparticles (Ag-NP): A comparative study on E. coli resistance to DBNPA and silver nanoparticles found that while efflux pumps were a key resistance mechanism for both substances, there were distinct differences. nih.govasm.orgasm.org Resistance to DBNPA was strongly associated with efflux pump activity, whereas resistance to Ag-NP appeared to be more related to mutations in flagellin (B1172586) production. nih.govasm.org This indicates that while some defense mechanisms are shared, the specific adaptations can be tailored to the nature of the antimicrobial agent. nih.gov

DBNPA vs. Glutaraldehyde: When comparing the microbial community response to DBNPA and glutaraldehyde in surface water microcosms, different patterns of resistance were observed. nih.gov Microbial communities initially showed more tolerance to DBNPA compared to glutaraldehyde. nih.gov Furthermore, a more diverse range of microbial populations was able to resist DBNPA, whereas glutaraldehyde exposure led to the significant enrichment of a single genus, Methylobacterium. nih.gov This suggests that DBNPA may select for a broader set of resistance traits within a complex microbial community compared to glutaraldehyde. nih.gov

DBNPA vs. Antibiotics: The use of DBNPA has been proposed as a way to circumvent the problem of bacterial antibiotic resistance in some industrial processes, such as ethanol (B145695) production. nih.gov Unlike many antibiotics, DBNPA degrades rapidly and does not persist, preventing its entry into animal feed byproducts where residual antibiotics can promote the development of antibiotic-resistant bacteria. wikipedia.orgnih.gov The resistance mechanisms to antibiotics are vast and often highly specific, such as the enzymatic degradation of β-lactams by β-lactamases or the modification of the drug's target site. frontiersin.org While efflux pumps are a common mechanism for both biocide and antibiotic resistance, the high-level, specific resistance often seen with antibiotics through gene acquisition on mobile genetic elements is a key differentiating factor. mdpi.commdpi.com

Table 2: Comparative Analysis of Microbial Resistance Mechanisms

Degradation Pathways and Environmental Fate of 2,2 Dibromo 2 Cyanoacetamide

Hydrolytic Degradation of DBNPA

Hydrolysis is a dominant pathway for the environmental degradation of DBNPA. santos.com The rate and products of this process are heavily dependent on the pH of the aqueous solution. wikipedia.orgiwaponline.com

pH-Dependent Hydrolysis Kinetics and Stability in Aqueous Solutions

The stability of DBNPA in water is inversely proportional to the pH level; as the pH increases, the rate of hydrolysis accelerates. atamanchemicals.comnih.gov In acidic conditions (pH 5), DBNPA is relatively stable, with a reported half-life of 67 days. nih.govasm.org However, in neutral (pH 7) and alkaline (pH 9) environments, its stability decreases significantly, with half-lives of 63 hours and 73 minutes, respectively. nih.govasm.org This rapid degradation in alkaline solutions is a key characteristic of DBNPA. atamanchemicals.comatamanchemicals.com Some studies report even faster degradation, with an approximate half-life of 24 hours at pH 7, 2 hours at pH 8, and just 15 minutes at pH 9. atamanchemicals.comatamanchemicals.com Another study found the half-life at 25°C to be 37 hours at pH 6.7, 5.8 hours at pH 7.7, and 2.0 hours at pH 8.0. iwaponline.com In whole stillage, DBNPA was observed to follow first-order kinetics with a half-life of 85 minutes. researchgate.net

Interactive Data Table: pH-Dependent Hydrolysis Half-Life of DBNPA

| pH | Half-Life | Reference |

| 3.9 | 89 days | ymparisto.fi |

| 5 | 67 days | nih.govasm.org |

| 6.7 | 37 hours | iwaponline.com |

| 7 | 63 hours | nih.govasm.org |

| 7.3 | 8.8 (units not specified) | ymparisto.fi |

| 7.7 | 5.8 hours | iwaponline.com |

| 8.0 | 2 hours | iwaponline.com |

| 9 | 73 minutes | nih.govasm.org |

Identification of Hydrolysis Products

The hydrolysis of DBNPA leads to the formation of several degradation products. The specific products formed are also influenced by the pH of the solution. wikipedia.org At a pH of 5, the primary degradation product is dibromoacetic acid (DBAA). wikipedia.org As the pH increases to 7 and 9, the dominant hydrolysis product becomes dibromoacetonitrile (B109444) (DBAN). wikipedia.org

The degradation pathway can proceed through sequential steps. One known pathway involves the hydrolysis of DBNPA to dibromoacetonitrile (DBAN), which then converts to dibromoacetamide (DBAM), and finally to dibromoacetic acid (DBAA). nih.govasm.org Further breakdown of dibromoacetic acid can produce glyoxylic acid, oxalic acid, bromide ions, and carbon dioxide. nih.govacs.org Other identified hydrolysis products include cyanoacetamide, bromoacetamide, and bromoacetic acid. wikipedia.orgregulations.gov Ultimately, the complete degradation of DBNPA results in the formation of ammonia, carbon dioxide, and bromide ions. atamanchemicals.comatamanchemicals.com

Interactive Data Table: Hydrolysis Products of DBNPA

| Hydrolysis Product | pH Condition for Major Formation | Reference |

| Dibromoacetic acid (DBAA) | 5 | wikipedia.org |

| Dibromoacetonitrile (DBAN) | 7 and 9 | wikipedia.org |

| Dibromoacetamide (DBAM) | Intermediate | nih.govasm.org |

| Cyanoacetamide | Not specified | wikipedia.orgatamanchemicals.com |

| Bromoacetamide | Not specified | regulations.gov |

| Bromoacetic acid | Not specified | regulations.gov |

| Oxalic acid | Further degradation product | wikipedia.orgregulations.gov |

| Glyoxylic acid | Further degradation product | nih.govacs.org |

| Ammonia | Ultimate degradation product | atamanchemicals.comatamanchemicals.com |

| Carbon dioxide | Ultimate degradation product | atamanchemicals.comatamanchemicals.com |

| Bromide ions | Ultimate degradation product | atamanchemicals.comatamanchemicals.com |

Photodegradation Mechanisms and Products

DBNPA is susceptible to degradation upon exposure to light, a process known as photodegradation. wikipedia.orgatamanchemicals.com In aqueous environments, sunlight can significantly accelerate the breakdown of DBNPA, with less than 1% of the initial amount remaining after 28 days of exposure. atamanchemicals.comatamanchemicals.com The rate of photodegradation is also pH-dependent, with half-lives of 14.8, 6.9, and 0.4 hours in solutions at pH 5, 7, and 9, respectively, when exposed to sunlight. santos.com In the atmosphere, vapor-phase DBNPA is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 8 days. wikipedia.orgatamanchemicals.com

Photodegradation can lead to the formation of unique transformation products. rsc.org One study identified that photodegradation initially increased the toxicity of a DBNPA solution in cooling tower water after one hour of illumination due to the formation of new transformation products. rsc.org However, the toxicity decreased after 48 hours. rsc.org The presence of organic material and light can favor a degradation pathway where DBNPA breaks down into monobromonitrilopropionamide (MBNPA) and then to cyanoacetamide. atamanchemicals.comnih.gov

Biodegradation in Aquatic and Terrestrial Environments

DBNPA is biodegradable under both aerobic and anaerobic conditions. atamanchemicals.comnih.gov In soil, DBNPA degrades relatively quickly, with reported half-lives ranging from 4 to 25 hours across various soil types with pH values between 4.8 and 7.5. wikipedia.orgatamanchemicals.com The degradation in soil is attributed to both biotic and abiotic processes. wikipedia.orgatamanchemicals.com

Aerobic and Anaerobic Metabolism Pathways

The biodegradation of DBNPA occurs rapidly in both aquatic and terrestrial environments. santos.com In both aerobic and anaerobic metabolism studies, the half-life of DBNPA was measured to be less than 4 hours, with the loss attributed to both hydrolysis and biodegradation. santos.comatamanchemicals.com The products of DBNPA biodegradation are generally the same under both aerobic and anaerobic conditions. nih.govasm.org These degradation products include dibromoacetic acid (DBAA) and cyanoacetamide (CAM) as major degradates, along with oxalic acid, bromoacetamide, bromoacetic acid, and dibromoacetonitrile. santos.comatamanchemicals.comregulations.gov The concentration of each degradate over time can vary depending on the oxygen conditions. atamanchemicals.comatamanchemicals.com

Microbial Community Response to DBNPA Degradation

The response of microbial communities to DBNPA can vary. In some cases, microbial communities can adapt to and tolerate DBNPA. nih.gov For instance, in surface water microcosms, both impacted and unimpacted by hydraulic fracturing activities showed resilience and adaptation to decreasing concentrations of DBNPA. asm.org However, the microbial community in water previously impacted by hydraulic fracturing was more sensitive to DBNPA, leading to a longer persistence of the biocide and its degradation byproducts. asm.orgnih.gov This suggests that prior environmental conditions can influence how microbial communities respond to and degrade DBNPA. asm.org One study observed that in the presence of DBNPA, the abundance of Methylobacteriaceae decreased under anaerobic conditions, indicating that oxygen availability may be necessary for the resistance of certain microbial groups. nih.gov

Impact of Environmental Factors on Biodegradation Rates

The degradation rate of 2,2-Dibromo-2-cyanoacetamide (DBNPA) in the environment is not constant; rather, it is significantly influenced by a range of abiotic and biotic factors. Key among these are pH, the presence of light, the type of environmental matrix (soil or water), and the availability of microorganisms.

The pH of the surrounding medium is a critical determinant of DBNPA's stability. wikipedia.org The compound is most stable in acidic conditions, with its degradation rate increasing as the pH becomes more alkaline. wikipedia.orgasm.org This pH-dependent hydrolysis results in varying half-lives. For instance, the abiotic half-life of DBNPA is reported to be as long as 67 days at a pH of 5, which dramatically shortens to 63 hours at a neutral pH of 7, and further reduces to just 73 minutes at a pH of 9. asm.orgatamanchemicals.com Another set of measurements confirms this trend, showing hydrolysis half-lives of 155 hours at pH 6.0, which decrease progressively with rising alkalinity. atamanchemicals.com

Sunlight also plays a crucial role in the breakdown of DBNPA through photodegradation. wikipedia.org The compound is highly sensitive to ultraviolet (UV) exposure, which accelerates its degradation in aqueous environments. wikipedia.orgsantos.com The half-life due to photolysis can range from as little as 0.4 hours to 14.8 hours, with the specific rate also being dependent on the pH of the water. santos.com

In terrestrial environments, DBNPA degrades more rapidly in soil than in aqueous solutions of a comparable pH. atamanchemicals.com Measured half-lives in seven different soil types, ranging from sandy loam to silty clay loam with pH values between 4.8 and 7.5, were found to be between 4 and 25 hours. wikipedia.orgatamanchemicals.com

Both aerobic and anaerobic metabolic processes contribute to the biodegradation of DBNPA. asm.orgepa.gov Under both conditions at a neutral pH, the reported biotic half-life is less than four hours, indicating that microbial action is a significant pathway for its removal from the environment. asm.orgatamanchemicals.com The presence of organic material can also influence the degradation pathway. atamanchemicals.com

Interactive Data Table: Half-Life of DBNPA under Various Environmental Conditions

| Condition | pH | Half-Life | Source(s) |

| Hydrolysis | 5 | 67 days | asm.orgatamanchemicals.com |

| Hydrolysis | 6.0 | 155 hours | atamanchemicals.com |

| Hydrolysis | 7 | 63 hours | asm.orgatamanchemicals.com |

| Hydrolysis | 7.3 | 8.8 hours | atamanchemicals.comymparisto.fi |

| Hydrolysis | 8.0 | 2.0 hours | atamanchemicals.com |

| Hydrolysis | 9 | 73 minutes | asm.orgatamanchemicals.com |

| Photolysis | Variable | 0.4 - 14.8 hours | santos.com |

| Soil | 4.8 - 7.5 | 4 - 25 hours | wikipedia.orgatamanchemicals.com |

| Aerobic/Anaerobic Aquatic Metabolism | Neutral | < 4 hours | asm.orgatamanchemicals.com |

Environmental Persistence and Bioaccumulation Potential

Due to its rapid degradation under most environmental conditions, this compound (DBNPA) is not considered to be a persistent chemical. santos.comsantos.com Its swift breakdown in both soil and water minimizes concerns about long-term environmental accumulation of the parent compound. wikipedia.orgepa.govsantos.com

The potential for DBNPA to bioaccumulate in organisms is low. santos.comsantos.com Studies indicate that it does not meet the criteria for a bioaccumulative substance. santos.comsantos.com There is no scientific evidence to suggest that significant bioaccumulation will occur. irochemical.com A measured bioconcentration factor (BCF) in fish was reported to be 17, which is a low value that supports the assessment of low bioaccumulation potential. ymparisto.fi

Evaluation of DBNPA and its Degradates in Environmental Matrices

The primary route for DBNPA entering the environment is through its application as a biocide in industrial settings, such as water treatment systems, paper and pulp manufacturing, and oil and gas operations. wikipedia.orgatamanchemicals.comregulations.gov Once released, DBNPA is unlikely to adsorb to sediments or suspended solids in water. wikipedia.org

The degradation of DBNPA leads to the formation of several other chemical compounds, with the specific degradates being highly dependent on the environmental conditions, particularly pH. wikipedia.org

In acidic water (pH 5), the primary degradation product is dibromoacetic acid (DBAA) , accounting for 30.6% of the breakdown products. wikipedia.orgatamanchemicals.com

In neutral (pH 7) and alkaline (pH 9) waters, dibromoacetonitrile (DBAN) becomes the dominant degradate, making up 54.5% and 38.6% of the products, respectively. wikipedia.orgatamanchemicals.com

A variety of other degradation products have also been identified across different conditions. These include monobromonitrilopropionamide (MBNPA) , 2-cyanoacetamide (B1669375) , bromoacetamide , bromoacetic acid , cyanoacetic acid , malonic acid , and oxalic acid , which eventually break down further into ammonia, carbon dioxide, and bromide ions. wikipedia.orgatamanchemicals.comregulations.govoup.comdeswater.com One study focusing on streams impacted by hydraulic fracturing detected a total of 17 different by-products of DBNPA, many of which were previously uncharacterized. asm.org An aerobic aquatic metabolism study identified dibromoacetic acid and 2-cyanoacetamide as the major degradates. atamanchemicals.com

Implications of Degradation Products for Environmental Health

While the rapid degradation of DBNPA mitigates risks associated with the parent compound, the toxicity of its degradation products is a significant concern for environmental health. wikipedia.orgregulations.gov The U.S. Environmental Protection Agency (EPA) has noted that while minimal risks are expected from the parent DBNPA, potential risks from its degradates cannot be ruled out. regulations.gov Similarly, the European Chemicals Agency (ECHA) has flagged DBNPA as having endocrine-disrupting properties that could cause adverse effects. europa.eu

Among the degradates, dibromoacetonitrile (DBAN) is of particular concern due to its high toxicity to aquatic life. oup.com Comparative toxicity studies on the fathead minnow have shown that DBAN is significantly more toxic than the parent compound.

Interactive Data Table: Acute Aquatic Toxicity of DBNPA and Key Degradates

| Compound | Species | 96-hour LC50 | Source |

| Dibromoacetonitrile (DBAN) | Fathead Minnow | 0.55 mg/L | oup.com |

| This compound (DBNPA) | Fathead Minnow | 1.8 mg/L | oup.com |

| Monobromonitrilopropionamide (MBNPA) | Fathead Minnow | 3.4 mg/L | oup.com |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms during the specified exposure period.

Table of Chemical Compounds

| Chemical Name | Abbreviation |

| This compound | DBNPA |

| 2-cyanoacetamide | |

| Bromoacetamide | |

| Bromoacetic acid | |

| Bromide | |

| Carbon dioxide | |

| Cyanoacetic acid | |

| Dibromoacetic acid | DBAA |

| Dibromoacetonitrile | DBAN |

| Malonic acid | |

| Monobromonitrilopropionamide | MBNPA |

| Oxalic acid |

Toxicological Assessment of 2,2 Dibromo 2 Cyanoacetamide and Its Degradates

Mammalian Toxicity Studies

Acute and Subchronic Oral Toxicity

2,2-Dibromo-2-cyanoacetamide exhibits high acute toxicity following oral exposure in animal tests. industrialchemicals.gov.au Studies have reported median lethal dose (LD50) values of 235 mg/kg body weight for male rats and 178 mg/kg for female rats. industrialchemicals.gov.au Another study found the oral LD50 in rats to be 375 mg/kg for males and 284 mg/kg for females. santos.com For female guinea pigs and rabbits, an LD50 value of 118 mg/kg bw was reported. industrialchemicals.gov.au Sublethal effects observed in these studies included depression, prostration, and labored breathing. industrialchemicals.gov.au

In a 90-day subchronic oral toxicity study, Sprague-Dawley rats were given DBNPA in their drinking water at various concentrations. atamanchemicals.com The primary treatment-related effect observed was minimal renal tubular alterations in the kidneys at the highest dose. atamanchemicals.com Another 90-day study in rats administered the chemical via gavage established a No-Observed-Effect Level (NOEL) of 5 mg/kg/day, with the Lowest-Observed-Effect Level (LOEL) at 13 mg/kg/day based on the occurrence of dyspnea. atamanchemicals.com

Interactive Data Table: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg bw) | Reference |

| Rat | Male | 235 | industrialchemicals.gov.au |

| Rat | Female | 178 | industrialchemicals.gov.au |

| Rat | Male | 375 | santos.com |

| Rat | Female | 284 | santos.com |

| Guinea Pig | Female | 118 | industrialchemicals.gov.au |

| Rabbit | Female | 118 | industrialchemicals.gov.au |

Dermal and Inhalation Toxicity

The acute dermal toxicity of this compound is considered to be low. industrialchemicals.gov.au A dermal LD50 value of 2000 mg/kg was reported for male rabbits. industrialchemicals.gov.au While no mortalities were observed in other dermal studies, skin irritation was a noted effect. industrialchemicals.gov.au In a 90-day dermal study on Fischer 344 rats, dermal irritation, including erythema, edema, scabs, hyperkeratosis, and inflammation, was observed at higher doses. industrialchemicals.gov.au There was no evidence of systemic toxicity in this study. santos.com The chemical is also recognized as a skin sensitizer. santos.com

Conversely, the compound demonstrates high acute toxicity via the inhalation route. industrialchemicals.gov.au A four-hour exposure study in rats determined a median lethal concentration (LC50) of 0.32 mg/L. industrialchemicals.gov.au Corneal opacity was also observed in surviving animals from this inhalation study. industrialchemicals.gov.au Inhalation exposure to an aerosol or mist can lead to respiratory irritation. santos.com

Interactive Data Table: Acute Dermal and Inhalation Toxicity of this compound

| Exposure Route | Species | Value | Effect | Reference |

| Dermal | Rabbit (Male) | LD50: 2000 mg/kg | Low toxicity | industrialchemicals.gov.au |

| Inhalation | Rat | LC50: 0.32 mg/L (4-hour) | High toxicity | industrialchemicals.gov.au |

Developmental and Reproductive Toxicity Research

Based on available data, this compound is not expected to cause reproductive or developmental effects. industrialchemicals.gov.au A developmental toxicity study in New Zealand White rabbits involved administering the chemical by gavage from gestation day 7 through 19. industrialchemicals.gov.au Maternal toxicity, including mortality and reduced body weight gain, was observed at the highest dose. industrialchemicals.gov.au Fetal effects, such as an increased incidence of reduced ossification, were noted at higher doses and were considered secondary to maternal toxicity. industrialchemicals.gov.au The maternal NOEL was determined to be 30 mg/kg/day, and the developmental NOEL was 10 mg/kg/day. industrialchemicals.gov.auepa.gov Another study in rabbits indicated that DBNPA can cause fetal structural alterations at a dose that is not maternally toxic. epa.gov However, two-generation reproductive toxicity studies in rats showed no adverse effects on development, fertility, or reproduction up to the limit dose. regulations.gov

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Toxicity to Fish and Aquatic Invertebrates

This compound is very toxic to aquatic organisms. santos.com It is classified as moderately toxic to freshwater fish and moderately to highly toxic to freshwater crustacea. epa.gov For estuarine species, it is considered moderately toxic to fish and shrimp, highly toxic to mysids, and very highly toxic to shellfish and their larvae. epa.gov Acute effects on the Eastern Oyster were observed at levels below the analytical detection limit. epa.gov

A flow-through test with the Sheepshead minnow (Cyprinodon variegatus variegatus) established a 96-hour LC50 of 3.4 mg/L. chemicalbook.com For the opossum shrimp (Mysidopsis bahia), a 48-hour EC50 of 0.72 mg/L was determined. chemicalbook.com In chronic toxicity tests, invertebrates were found to be the most sensitive aquatic organisms. santos.com A 21-day chronic study with Daphnia magna (Water flea) resulted in a NOEC of 0.06 mg/l. sigmaaldrich.com For fish, an 85-day chronic study with rainbow trout (Oncorhynchus mykiss) determined a NOEC of 0.47 mg/l. sigmaaldrich.com

Interactive Data Table: Ecotoxicity of this compound to Aquatic Organisms

| Species | Test Type | Duration | Value (mg/L) | Reference |

| Sheepshead minnow | Acute LC50 | 96 hours | 3.4 | chemicalbook.com |

| Opossum shrimp | Acute EC50 | 48 hours | 0.72 | chemicalbook.com |

| Rainbow trout | Chronic NOEC | 85 days | 0.47 | sigmaaldrich.com |

| Water flea | Chronic NOEC | 21 days | 0.06 | sigmaaldrich.com |

Effects on Algae and Microorganisms

In acute aquatic toxicity tests, algae have been identified as the most sensitive species. santos.com A 72-hour study on algae determined an ErC50 of 2.3 mg/l. chemicalbook.com Another 96-hour toxicity test with the freshwater alga Pseudokirchneriella subcapitata was conducted. regulations.gov For microorganisms, a 3-hour respiration inhibition test with activated sludge resulted in an EC50 of 4.6 mg/l. sigmaaldrich.com The compound is used to control algae, bacteria, and fungi in various industrial applications. epa.gov

Environmental Risk Assessment Methodologies

The environmental risk assessment for this compound (DBNPA) employs a tiered approach to evaluate its potential impact on aquatic and terrestrial ecosystems. oup.com This methodology centers on comparing the Predicted Environmental Concentration (PEC), the anticipated concentration of DBNPA in the environment, with the Predicted No-Effect Concentration (PNEC), the concentration at which no adverse effects on ecosystems are expected. santos.com The risk is quantified by the PEC/PNEC ratio; a value exceeding 1.0 suggests a potential for adverse effects, prompting further investigation or risk mitigation strategies. santos.com

A crucial factor in DBNPA's environmental risk profile is its rapid degradation. wikipedia.org It breaks down quickly through hydrolysis, a process influenced by pH, and photodegradation in the presence of sunlight. wikipedia.orgatamanchemicals.com The half-life of DBNPA in water is significantly shorter in alkaline conditions, ranging from 73 minutes at pH 9 to 63 hours at pH 7. atamanchemicals.com In soil, its half-life ranges from 4 to 25 hours. wikipedia.orgatamanchemicals.com This rapid degradation minimizes concerns about long-term environmental persistence of the parent compound. wikipedia.org

However, the assessment must also consider its degradation products, which include dibromoacetic acid (DBAA) and dibromoacetonitrile (B109444) (DBAN). wikipedia.orgregulations.gov The risk assessment, therefore, evaluates the potential toxicity of these degradates. regulations.gov

Given its use in industrial water systems, the aquatic environment is a primary focus. oup.com Standardized ecotoxicity tests on representative organisms from different trophic levels (algae, invertebrates, and fish) are conducted to determine toxicity endpoints like the EC50 (the concentration that affects 50% of the test population) and LC50 (the concentration that is lethal to 50% of the test population). santos.com The PNEC for the aquatic environment is derived from the most sensitive of these endpoints, with the application of an assessment factor to account for uncertainty. santos.com DBNPA is recognized as being highly toxic to aquatic life. epa.govgpcgateway.com

Interactive Data Table: Aquatic Ecotoxicity of DBNPA

| Species | Endpoint | Concentration (mg/L) | Reference |

| Freshwater Fish | LC50 | Moderately Toxic | epa.gov |

| Freshwater Crustaceans | LC50 | Moderately to Highly Toxic | epa.gov |

| Estuarine Shellfish | LC50 | Highly to Very Highly Toxic | epa.gov |

| Algae | EC50 | Most Sensitive Species in Acute Tests | santos.com |

| Invertebrates | NOEC | Most Sensitive Species in Chronic Tests | santos.com |

The potential for bioaccumulation is considered low due to DBNPA's low octanol-water partition coefficient (log Kow). santos.com It is not expected to adsorb significantly to sediment or suspended solids in water. wikipedia.org

Genotoxicity and Carcinogenicity Studies

The genotoxic and carcinogenic potential of this compound (DBNPA) has been evaluated through a series of in vitro and in vivo studies.

Genotoxicity:

DBNPA has generally been found to be non-mutagenic in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation. epa.govindustrialchemicals.gov.auagc-chemicals.com Similarly, a mutation assay at the HGPRT locus in Chinese hamster ovary cells yielded negative results. epa.gov Studies on unscheduled DNA synthesis in rat hepatocytes also showed no evidence of genotoxic activity. santos.comepa.gov

Interactive Data Table: Genotoxicity of DBNPA

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | epa.govindustrialchemicals.gov.au |

| Ames Test | E. coli | With & Without | Negative | industrialchemicals.gov.au |

| HGPRT Mutation Assay | Chinese Hamster Ovary Cells | With & Without | Negative | epa.gov |

| Chromosomal Aberration | Human Lymphocytes | With & Without | Weak Positive | santos.comepa.gov |

| Unscheduled DNA Synthesis | Rat Hepatocytes | Not Applicable | Negative | santos.comepa.gov |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | Not Applicable | Negative | santos.comindustrialchemicals.gov.au |

Carcinogenicity:

There is a lack of data from direct carcinogenicity studies on DBNPA itself. santos.comindustrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has not classified DBNPA as a probable, possible, or confirmed human carcinogen. chemicalbook.com Regulatory assessments have concluded that DBNPA is not a carcinogen, and therefore, a cancer reference value has not been derived. santos.comsantos.com

Human Health Risk Assessment and Exposure Pathways in Occupational Settings

The human health risk assessment for this compound (DBNPA) focuses on potential exposure in occupational settings, as residential use is not expected. epa.gov The primary routes of occupational exposure are through inhalation of dust or mists and dermal contact during manufacturing, handling, and application processes. wikipedia.orgatamanchemicals.com

Exposure can occur during activities such as the open pouring of DBNPA products into water systems, material preservation, and for machinists using treated metalworking fluids. regulations.gov The risk is considered lower in closed manufacturing processes handled by trained personnel. wikipedia.org

Risk characterization involves calculating a Margin of Exposure (MOE), which compares a no-observed-adverse-effect level (NOAEL) from toxicology studies to the estimated human exposure level. An MOE below a certain target level can indicate a potential risk. For DBNPA, inhalation MOEs for some occupational scenarios involving open pouring have been identified as a concern. regulations.gov

The assessment also considers exposure to the degradation products of DBNPA, such as dibromoacetic acid (DBAA) and dibromoacetonitrile (DBAN). regulations.gov For instance, professional painters using paints preserved with DBNPA may have inhalation exposure to DBAA, as the high pH of paint causes rapid degradation of the parent compound. regulations.gov

To mitigate risks, the use of personal protective equipment (PPE) is recommended, including respiratory protection when airborne concentrations exceed exposure limits, as well as safety glasses and chemical-resistant gloves. wikipedia.orgepa.govirochemical.com Engineering controls like local exhaust ventilation are also advised to maintain airborne levels below recommended exposure limits. santos.comirochemical.com While no official occupational exposure limits have been set by major US or UK authorities, a manufacturer-recommended exposure limit of 0.25 mg/m³ has been suggested. amazonaws.com

Human incident reports following spills or misuse of DBNPA have documented symptoms such as eye, throat, and respiratory irritation, as well as headaches. atamanchemicals.comepa.gov

Analytical Methodologies for 2,2 Dibromo 2 Cyanoacetamide and Its Metabolites

Chromatographic Techniques for Quantification (e.g., LC/MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and selective quantification of DBNPA and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed. atamanchemicals.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully developed and validated for the quantification of DBNPA. researchgate.net One significant study focused on creating a method to accurately measure DBNPA in water, which was then applied to a complex bioethanol fermentation matrix. researchgate.net

Researchers found that DBNPA is highly unstable in complex matrices like whole stillage, which complicated direct method validation in that medium. researchgate.net Consequently, the LC/MS/MS method was validated in a more stable 50/50 methanol/water matrix. researchgate.net The method demonstrated good accuracy, with recoveries ranging from 93.2% to 104.2% for spiked samples. researchgate.net Precision was also high, with relative standard deviations (RSD) below 2.6% for repeat injections. researchgate.net For analysis, the mass spectrometer was operated in negative mode, detecting the [M-H]⁻ ion of DBNPA. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of DBNPA in environmental samples, with reported detection limits as low as 0.05 mg/L. atamanchemicals.com

Table 1: LC/MS/MS Method Validation for DBNPA in a Water/Methanol Matrix

| Spiked Concentration | Accuracy (Recovery %) | Sample ID for Precision | Precision (RSD %) |

|---|---|---|---|

| 100 ppm | 93.2 | 5 ppm | 2.56 |

| 20 ppm | 103.4 | 60 ppm | 0.89 |

| 5 ppm | 104.2 | - | - |

| 2 ppm | 98.3 | - | - |

This table presents the accuracy and precision results for an LC/MS/MS method validated for DBNPA quantification. Data sourced from a study on DBNPA in bioethanol fermentation coproducts. researchgate.net

DBNPA degrades rapidly in aqueous environments, particularly under alkaline conditions, into several products. atamanchemicals.comregulations.gov The primary degradation pathway involves hydrolysis, which can lead to the formation of bromide ions, dibromoacetonitrile (B109444) (DBAN), and dibromoacetic acid (DBAA). regulations.govdatapdf.com

An LC/MS/MS method has been specifically developed and validated for the quantification of bromide ions in whole stillage, a byproduct of bioethanol fermentation. researchgate.net This allows for the indirect monitoring of DBNPA degradation by measuring the appearance of its primary metabolite. The method was validated for accuracy and precision in the complex stillage matrix. researchgate.net

Table 2: LC/MS/MS Method Validation for Bromide in Whole Stillage

| Spiked Concentration | Accuracy (Recovery %) | Sample ID for Precision | Precision (RSD %) |

|---|---|---|---|

| 6.8 ppm | 104.4 | 1.2 ppm | 2.144 |

| 4.3 ppm | 108.3 | 4.3 ppm | 3.905 |

| 1.8 ppm | 99.1 | - | - |

This table shows the validation results for an LC/MS/MS method developed to quantify bromide, a key degradation product of DBNPA. researchgate.net

Furthermore, GC-MS is also utilized for the analysis of degradation products like DBAN. datapdf.com The ability to measure these byproducts is critical for assessing the environmental impact and the complete degradation pathway of DBNPA.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of DBNPA. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly cited for this purpose. atamanchemicals.comasm.org